REACTION_CXSMILES
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[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]([OH:27])=[O:26])=[CH:21][CH:20]=1>CN(C=O)C>[C:25]([C:22]1[CH:23]=[CH:24][C:19]([CH2:18][S:1][C:2]2[NH:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)=[CH:20][CH:21]=1)([OH:27])=[O:26] |f:1.2.3|
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Name
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|
Quantity
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4.6 g
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Type
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reactant
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Smiles
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SC=1NC2=C(N1)C=CC=C2
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Name
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|
Quantity
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8.3 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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6.7 g
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Type
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reactant
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Smiles
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BrCC1=CC=C(C=C1)C(=O)O
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
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FILTRATION
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Details
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a solid residue was filtered off with suction
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Type
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CUSTOM
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Details
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the DMF was removed in vacuo
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Type
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CUSTOM
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Details
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Crystals of the title compound separated out
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Type
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WASH
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Details
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these were washed with water, methanol and ether
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Type
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CUSTOM
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Details
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dried
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Reaction Time |
4 h |
Name
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|
Type
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|
Smiles
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C(=O)(O)C1=CC=C(CSC=2NC3=C(N2)C=CC=C3)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |